molecular formula C29H20O3 B13804132 5-(Diphenylmethylene)-3,3-diphenyl-2,4(3H,5H)-furandione CAS No. 67073-68-1

5-(Diphenylmethylene)-3,3-diphenyl-2,4(3H,5H)-furandione

Cat. No.: B13804132
CAS No.: 67073-68-1
M. Wt: 416.5 g/mol
InChI Key: LRNHDGFSYOTVDW-UHFFFAOYSA-N
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Description

5-(Diphenylmethylene)-3,3-diphenyl-2,4(3H,5H)-furandione is an organic compound with a complex structure that includes a furan ring substituted with diphenylmethylene and diphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Diphenylmethylene)-3,3-diphenyl-2,4(3H,5H)-furandione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of diphenylacetic acid with benzaldehyde in the presence of a base to form the diphenylmethylene intermediate, which then undergoes cyclization to form the furan ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-(Diphenylmethylene)-3,3-diphenyl-2,4(3H,5H)-furandione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield hydroxy derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction can produce hydroxy derivatives.

Scientific Research Applications

5-(Diphenylmethylene)-3,3-diphenyl-2,4(3H,5H)-furandione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Diphenylmethylene)-3,3-diphenyl-2,4(3H,5H)-furandione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

    Diphenylmethane: A simpler compound with two phenyl groups attached to a methane carbon.

    Benzofuran: Contains a fused benzene and furan ring, similar in structure but lacks the diphenylmethylene group.

    Fluorenone: A ketone with a similar diphenyl structure but different ring system.

Uniqueness

5-(Diphenylmethylene)-3,3-diphenyl-2,4(3H,5H)-furandione is unique due to its specific substitution pattern and the presence of both diphenylmethylene and diphenyl groups, which confer distinct chemical and physical properties.

Properties

CAS No.

67073-68-1

Molecular Formula

C29H20O3

Molecular Weight

416.5 g/mol

IUPAC Name

5-benzhydrylidene-3,3-diphenyloxolane-2,4-dione

InChI

InChI=1S/C29H20O3/c30-27-26(25(21-13-5-1-6-14-21)22-15-7-2-8-16-22)32-28(31)29(27,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H

InChI Key

LRNHDGFSYOTVDW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=C2C(=O)C(C(=O)O2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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